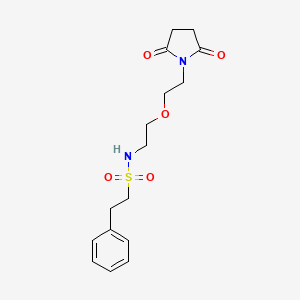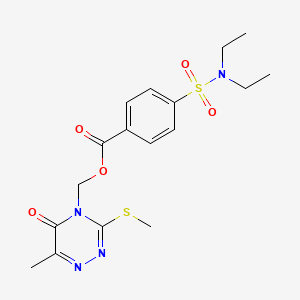
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline family and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and neurodegenerative diseases. It has also been shown to modulate certain signaling pathways that are involved in these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has various advantages and limitations for lab experiments. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. However, its use in lab experiments is limited due to its moderate yield and purity. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are various future directions for the study of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to study its effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail, which can lead to the development of more effective drugs. Furthermore, its use in combination with other drugs can also be studied to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction between 4-ethylbenzaldehyde and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification and recrystallization. The yield of the product is moderate, but the purity can be increased by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Furthermore, it has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-12-7-9-13(10-8-12)20-17(21)16-14-5-3-4-6-15(14)18-11-19-16/h7-11H,2-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHCHBLNKGUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)








![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

